4-ethyl-N-(4-methoxyphenyl)piperazine-1-carboxamide
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Overview
Description
4-ethyl-N-(4-methoxyphenyl)piperazine-1-carboxamide is a chemical compound with the molecular formula C14H21N3O2 and a molecular weight of 263.33544 g/mol . This compound is part of the piperazine family, which is known for its wide range of biological and pharmaceutical activities . Piperazine derivatives are commonly used in various therapeutic applications, making them significant in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives, including 4-ethyl-N-(4-methoxyphenyl)piperazine-1-carboxamide, can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . For instance, the ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization can yield the desired compound .
Industrial Production Methods
Industrial production methods for piperazine derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. These methods may include parallel solid-phase synthesis and photocatalytic synthesis . The choice of method depends on the specific requirements of the compound and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-N-(4-methoxyphenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The specific conditions, such as temperature and solvent, depend on the desired reaction and the stability of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine derivative .
Scientific Research Applications
4-ethyl-N-(4-methoxyphenyl)piperazine-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-ethyl-N-(4-methoxyphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with various receptors and enzymes, influencing their activity . This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-ethyl-N-(4-methoxyphenyl)piperazine-1-carboxamide include other piperazine derivatives, such as:
- 4-ethyl-N-(4-methoxyphenyl)-1-piperazinecarbothioamide
- Pyridazinones containing the (4-methoxyphenyl)piperazine moiety
Uniqueness
What sets this compound apart from other similar compounds is its specific substitution pattern and functional groups, which can influence its chemical reactivity and biological activity . This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
4-ethyl-N-(4-methoxyphenyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-3-16-8-10-17(11-9-16)14(18)15-12-4-6-13(19-2)7-5-12/h4-7H,3,8-11H2,1-2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJTYGFUJFGIAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)NC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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